molecular formula C6H5Cl B131634 Chlorobenzene CAS No. 108-90-7

Chlorobenzene

Cat. No.: B131634
CAS No.: 108-90-7
M. Wt: 112.55 g/mol
InChI Key: MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Description

Chlorobenzene is an aromatic organic compound with the chemical formula C₆H₅Cl . It is a colorless, flammable liquid with an almond-like odor. This compound is widely used as a solvent and as an intermediate in the production of various chemicals. It was first synthesized in 1851 by the reaction of phenol and phosphorus pentachloride, and its formation by the chlorination of benzene was observed in 1868 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobenzene is primarily produced by the direct chlorination of benzene in the presence of a catalyst. The most common catalysts used are iron(III) chloride, aluminum chloride, or sulfur dichloride. The reaction is typically carried out at temperatures ranging from 50°C to 100°C .

Industrial Production Methods: The industrial production of this compound involves the chlorination of benzene using chlorine gas in the presence of a Lewis acid catalyst. The process can be summarized by the following reaction:

C₆H₆ + Cl₂ → C₆H₅Cl + HCl\text{C₆H₆ + Cl₂ → C₆H₅Cl + HCl} C₆H₆ + Cl₂ → C₆H₅Cl + HCl

The reaction is exothermic and requires careful control of temperature and chlorine feed rate to prevent the formation of polychlorinated by-products .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Chlorobenzene undergoes EAS reactions, with chlorine acting as an ortho/para-directing deactivator . Key reactions include:

Nitration

Reagents : HNO₃, H₂SO₄
Products : Nitrochlorobenzenes (ortho/para isomers)
Conditions : 50°C, 1–2 hours
Mechanism : Formation of nitronium ion (NO₂⁺) attack .

Bromination

Reagents : Br₂, FeBr₃
Products : 1-Bromo-4-chlorobenzene (major para isomer)
Kinetics : Rate constant ~10⁻⁵ L/mol·s at 25°C .

Acylation (Friedel-Crafts)

Reagents : RCOCl, AlCl₃
Products : para-Chloroacetophenone derivatives
Yield : ~65% under anhydrous conditions .

Hydrodechlorination

Catalytic hydrogenolysis converts this compound to benzene:

Catalyst Conditions Selectivity (Benzene) Rate Law Reference
Pd/C353 K, 97 kPa H₂, 0.2–1.1 kPa PhCl>95%Rate ∝ [PhCl]·[H₂]⁰.⁵/[HCl]

Density functional theory (DFT) studies confirm that C–Cl bond cleavage is rate-determining .

Hydrolysis

This compound hydrolyzes to phenol under extreme conditions:

  • Reagents : NaOH, H₂O

  • Conditions : 300°C, 200 atm

  • Mechanism : Formation of benzyne intermediate → nucleophilic attack by OH⁻ .

Displacement Reactions

This compound reacts with nucleophiles in high-energy environments:

Reaction Conditions Products Reference
With NH₃400°C, Cu catalystAniline
With chloral (CCl₃CHO)H₂SO₄DDT

Environmental Degradation

This compound’s environmental fate includes:

Process Half-Life Key Pathways Reference
Atmospheric oxidation3.5–9 daysReaction with hydroxyl radicals (·OH)
Aqueous biodegradation<1 day (surface water)Microbial degradation by Rhodococcus phenolicus
Thermal decomposition-Forms CO/CO₂ with CuO and HCl at 300°C

Activation Energy for Decomposition

  • Reaction : C₆H₅Cl → C₆H₅· + Cl·

  • Activation Energy (Eₐ) : 108.1 kJ/mol (DFT-derived) .

  • Rate Constant : k=4.5×1010exp(4694T)k=4.5\times 10^{-10}\exp\left(\frac{-4694}{T}\right) cm³/mol·s (810–1020 K) .

Equilibrium Constants

  • H· Addition to C₆H₅Cl : Keq=1.51×1011exp(1397T)K_{eq}=1.51\times 10^{-11}\exp\left(\frac{-1397}{T}\right) cm³/mol (300–630 K) .

Oxidation and Byproduct Formation

In combustion zones, this compound oxidizes to:

  • Primary Products : CO, CO₂ (CuO/HCl catalyzed) .

  • Minor Byproducts : Tetrachloroethylene (C₂Cl₄) .

Comparative Reactivity

This compound’s reduced reactivity vs. benzene in EAS:

Parameter This compound Benzene
Relative Nitration Rate0.031.0
Resonance EffectElectron-withdrawing-
Inductive Effect-I (deactivating)-

Data from .

Industrial and Environmental Implications

  • Applications : Solvent for pesticides, dyes, and polymer synthesis .

  • Toxicity : LD₅₀ (rat) = 2.9 g/kg; OSHA PEL = 75 ppm .

This synthesis of this compound’s reactivity highlights its dual role as a versatile intermediate and environmental contaminant, necessitating controlled handling and waste management.

Scientific Research Applications

Chemical Intermediate

Chlorobenzene serves as a crucial precursor in the production of various chemicals, including:

  • Nitrophenols : Used in the manufacture of herbicides and dyes.
  • Chloroanilines : Essential for producing pharmaceuticals and rubber chemicals.
  • Phenylenediamines : Utilized in dye production.

The following table summarizes the major chemical derivatives produced from this compound:

Chemical Derivative Application
2-Nitrothis compoundHerbicides, dyes
4-Nitrothis compoundDyes, pharmaceuticals
ChloroanilineRubber chemicals, pharmaceuticals
PhenylenediaminesDye production

Solvent Use

This compound is widely employed as a solvent in various industries due to its high boiling point and ability to dissolve a range of organic compounds. Notable applications include:

  • Paints and Coatings : Used as a solvent for paints, varnishes, and adhesives.
  • Dry Cleaning : Acts as a solvent in the dry-cleaning process.
  • Automotive Industry : Utilized for degreasing automobile parts.

Textile Industry

In textile processing, this compound is used for:

  • Swelling Agents : Enhances fiber processing.
  • Dye Carriers : Facilitates the application of dyes on fabrics.

Toxicological Profile

While this compound has significant industrial benefits, it also poses health risks upon exposure. The toxicological profile indicates potential effects on the liver and kidneys with prolonged exposure. Key findings include:

  • Liver Effects : Studies have shown that high doses can lead to liver nodules in animal models, raising concerns about potential carcinogenicity .
  • Acute Symptoms : Exposure can result in headaches, nausea, and nervous system effects .

Regulatory Status

This compound is classified by the EPA as not classifiable regarding human carcinogenicity due to insufficient data . Nevertheless, it is subject to strict regulations concerning its use and disposal to mitigate environmental impact.

This compound in Pesticide Production

Historically, this compound was a key component in the synthesis of DDT (dichloro-diphenyl-trichloroethane), a widely used insecticide until its ban due to environmental concerns. The reaction involved this compound reacting with chloral in the presence of sulfuric acid . This case highlights both the utility and regulatory challenges associated with this compound.

Remediation Technologies

This compound contamination has been addressed through various remediation technologies. For instance, steam-enhanced extraction has been studied for its effectiveness in removing chlorinated solvents from contaminated sites . This approach demonstrates how this compound's industrial use necessitates ongoing environmental management efforts.

Mechanism of Action

The mechanism of action of chlorobenzene in chemical reactions involves its role as an electrophile or nucleophile, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, such as a hydroxide ion, resulting in the formation of phenol. In electrophilic substitution reactions, the benzene ring of this compound is attacked by an electrophile, such as a nitronium ion, leading to the formation of nitrothis compound .

Comparison with Similar Compounds

Chlorobenzene can be compared with other halobenzenes, such as fluorobenzene, bromobenzene, and iodobenzene:

This compound is unique in its balance of reactivity and stability, making it a versatile compound in various chemical processes.

Biological Activity

Chlorobenzene (C6_6H5_5Cl) is an aromatic organic compound widely used as a solvent and in the production of various chemicals. Despite its utility, this compound poses significant health risks due to its biological activity, which includes toxicity to humans and environmental organisms. This article reviews the biological effects of this compound, focusing on its toxicological profile, metabolic pathways, and effects on various biological systems.

Toxicological Profile

This compound exhibits a range of toxic effects primarily affecting the liver, central nervous system (CNS), and potentially the immune system. The following table summarizes key toxicological findings from various studies:

Study Type Findings
Acute ToxicityInhalation exposure in mice at 4,300 ppm resulted in 100% mortality within 2 hours .
Chronic ExposureRepeated inhalation at 150 ppm led to increased liver weight and hepatocellular hypertrophy in rats .
NeurotoxicityOccupational exposure resulted in symptoms such as numbness, cyanosis, and muscle spasms .
Immunotoxicity PotentialLimited studies suggest this compound may affect immune function, but definitive tests are lacking .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites. The main metabolic products include:

  • p-Chlorophenylmercapturic acid
  • 4-Chlorocatechol
  • o-Chlorophenol
  • m-Chlorophenol

These metabolites are excreted in urine and can be used as biomarkers for exposure assessment . The metabolic pathway is influenced by factors such as the source of mono-oxygenase systems and their purity .

Case Study 1: Occupational Exposure

A study involving workers exposed intermittently to this compound revealed significant neurotoxic effects. Symptoms included headaches, drowsiness, and visual disturbances after exposure to concentrations around 60 ppm for several hours .

Case Study 2: Animal Studies

In a two-generation inhalation study with rats, repeated exposure to this compound vapor at 150 ppm resulted in significant liver damage and increased relative liver weight . The study highlighted the liver as a primary target organ for this compound toxicity.

Environmental Impact

This compound's toxicity extends beyond human health; it also affects aquatic organisms. The following table presents the acute toxicity data for various aquatic species:

Species 96-hr LC50 (mg/L) 48-hr EC50 (mg/L)
Rainbow Trout4.7-
Bluegill7.0-
Freshwater Water Flea-0.59

The data indicate that this compound poses a risk to aquatic life at relatively low concentrations, with significant effects on growth and reproduction observed in long-term studies .

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for chlorobenzene in laboratory settings, and how do reaction conditions influence yield?

this compound is typically synthesized via benzene chlorination using Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) or through the Sandmeyer reaction using aniline-derived diazonium salts. Key factors affecting yield include catalyst purity, temperature control (optimal range: 40–60°C), and stoichiometric ratios of Cl₂ to benzene. Side products like dichlorobenzenes can form if chlorination is not carefully moderated .

Q. How can this compound be quantified in environmental samples, and what are the limitations of current analytical methods?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with detection limits as low as 0.08 ppb. However, matrix interference in soil or water samples may require pre-treatment steps such as solid-phase extraction. Recent advancements in GC×GC/GC-MS improve resolution for co-eluting compounds, as demonstrated in Martian soil analysis .

Q. What are the key physicochemical properties of this compound relevant to environmental fate modeling?

Critical parameters include:

PropertyValueRelevance
Log Kow2.84Predicts bioaccumulation potential
Water solubility500 mg/L at 20°CAffects groundwater mobility
Vapor pressure11.8 mmHg at 25°CDetermines volatilization rates
Data sources must be validated for reliability using criteria like test standardization and documentation quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s carcinogenicity data across animal models and epidemiological studies?

While this compound is not classified as carcinogenic by the EPA, liver nodules in male rats suggest species-specific metabolic activation. Methodological steps include:

  • Conducting in vitro assays with human hepatocytes to assess metabolic pathways.
  • Cross-referencing mechanistic data (e.g., DNA adduct formation) with IARC’s Monographs evaluation frameworks .

Q. What experimental designs optimize this compound degradation in contaminated soil using bioaugmentation?

A 2024 study demonstrated that iron-modified biochar combined with Burkholderia sp. strain W3 (BFAT@W3) achieved 85% this compound removal in 7 days. Key parameters:

  • Carrier-to-soil ratio: 3:100 (w/w).
  • Monitoring dissolved oxygen and nutrient (N/P) levels to sustain microbial activity.
  • Validating degradation pathways via intermediate metabolite profiling (e.g., chlorophenols) .

Q. Why does this compound exhibit lower hydrolysis reactivity compared to aliphatic chloroalkanes, and how can this be experimentally validated?

The aromatic C-Cl bond’s resonance stabilization reduces electrophilicity. Experimental validation involves:

  • Comparing hydrolysis rates under alkaline conditions (e.g., 1-chlorobutane vs. This compound at 70°C).
  • Using kinetic isotope effects (KIEs) to probe transition-state structures.
  • Computational modeling (QSAR) to correlate reactivity with Hammett σ constants .

Q. How should researchers address data reliability gaps in historical this compound toxicity studies?

Apply the Reliability with Restriction criteria:

  • Prioritize studies adhering to OECD/FDA guidelines.
  • Exclude studies with inadequate sample sizes (e.g., <10 animals per group) or undocumented statistical methods.
  • Use in silico tools (e.g., EPIWIN) to estimate missing endpoints .

Q. Methodological Guidance

Q. What safety protocols are critical when designing this compound experiments involving high-temperature reactions?

  • Use explosion-proof reactors for reactions with oxidizers (e.g., HNO₃) or alkali metals.
  • Implement local exhaust ventilation to maintain airborne concentrations below 75 ppm (OSHA limit).
  • Pre-test thermal stability via differential scanning calorimetry (DSC) to identify exothermic risks .

Q. How can fugacity modeling improve predictions of this compound distribution in multiphase environmental systems?

Input parameters must include:

  • Compartment-specific partition coefficients (air-water, soil-water).
  • Degradation half-lives in each medium (e.g., 150 days in anaerobic soil).
  • Validation against field data from contaminated sites, adjusting for site-specific biomass and redox conditions .

Q. What strategies enhance the reproducibility of this compound synthesis in catalytic systems?

  • Standardize catalyst activation (e.g., FeCl₃ calcination at 200°C).
  • Monitor Cl₂ flow rates in real-time using mass flow controllers.
  • Characterize catalyst deactivation mechanisms via X-ray photoelectron spectroscopy (XPS) .

Properties

IUPAC Name

chlorobenzene
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InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Cl
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Molecular Formula

C6H5Cl
Record name CHLOROBENZENE
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Related CAS

25053-25-2
Record name Benzene, chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4020298
Record name Chlorobenzene
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Molecular Weight

112.55 g/mol
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Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor.
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F
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Flash Point

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Density

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11
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Vapor Density

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88
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Vapor Pressure

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg
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Mechanism of Action

Chlorobenzene is a volatile organic compound (VOC) that is widely used as a solvent, degreasing agent and chemical intermediate in many industrial settings. Occupational studies have shown that acute and chronic exposure to chlorobenzene can cause irritation of the mucosa of the upper respiratory tract and eyes. Using in vitro assays, /it was/ shown in a previous study that human bronchial epithelial cells release inflammatory mediators such as the cytokine monocyte chemoattractant protein-1 (MCP-1) in response to chlorobenzene. This response is mediated through the NF-kappaB signaling pathway. Here, /researchers/ investigated the effects of monochlorobenzene on human lung cells, with emphasis on potential alterations of the redox equilibrium to clarify whether the chlorobenzene-induced inflammatory response in lung epithelial cells is caused via an oxidative stress-dependent mechanism. /It was/ found that expression of cellular markers for oxidative stress, such as heme oxygenase 1 (HO-1), glutathione S-transferase pi1 (GSTP1), superoxide dismutase 1 (SOD1), prostaglandin-endoperoxide synthase 2 (PTGS2) and dual specificity phosphatase 1 (DUSP1), were elevated in the presence of monochlorobenzene. Likewise, intracellular reactive oxygen species (ROS) were increased in response to exposure. However, in the presence of the antioxidants N-(2-mercaptopropionyl)-glycine (MPG) or bucillamine, chlorobenzene-induced upregulation of marker proteins and release of the inflammatory mediator MCP-1 are suppressed. These results complement /the authors/ previous findings and point to an oxidative stress-mediated inflammatory response following chlorobenzene exposure., Exposure to chlorobenzene induces the release of monocyte chemoattractant protein 1 (MCP-1) by lung epithelial cells, a chemokine involved in inflammatory reactions. To characterize the underlying mechanisms ... the influence of chlorobenzene on the activation of two intracellular signalling pathways: the nuclear factor-kappa B (NF-kappa B) and the p38 mitogen-activated protein kinase (MAPK) pathways /were investigated/. Human lung epithelial cells (A549) were stimulated with tumor necrosis factor (TNF)-alpha in the presence or absence of specific inhibitors of NF-kappaB or the p38 MAP kinase and exposed to chlorobenzene using an air-liquid cell culture system. Exposure of lung epithelial cells to chlorobenzene resulted in an activation of NF-kappa B and p38 MAP kinase and a release of the chemokine MCP-1. In the presence of IKK-NBD, a specific NF-kappa B inhibitor, or the inhibitors of the p38 MAP kinase SB 203580 and SB 202190, the chlorobenzene-related MCP-1 release was suppressed, suggesting an involvement of both pathways in the chlorobenzene induced expression of MCP-1. /These/ data show that the release of MCP-1 following chlorobenzene exposure is dependent on the NF-kappa B and MAPK pathways., The binding of epichlorohydrin, 1,2-dichloroethane, 1,2-dibromoethane, chlorobenzene, bromobenzene, and benzene to nucleic acid and proteins of different murine organs was studied in in vivo and in vitro systems. The extent of in vivo enzymatic activation of brominated compounds was higher than that of chlorinated chemicals. Aryl halides were bound mainly to liver DNA whereas interaction of alkyl halides with DNA of liver, kidney, and lung gave rise to similar binding extent. In vitro activation of all chemicals was mediated by microsomal p450-dependent mixed function oxidase system present in rat and mouse liver and, in smaller amount, in mouse lung. Activation of alkyl halides by liver cytosolic GSH-trasferases even occurred. The relative reactivity of chemicals in vivo, expressed as covalent binding index to rat liver DNA, was: 1,2-dibromoethane > bromobenzene > 1,2-dichloroethane > chlorobenzene > epichlorohydrin > benzene. On the whole, it agreed with in vitro activation of chemicals, with genotoxicity data from other short-term assays ... . Covalent binding index values of chlorobenzene and bromobenzene gave the first clear evidence of genotoxicity and of possible carcinogenicity of these two chemicals., At 22 hr after ip injection into male Wistar rats and BALB/c mice, chlorobenzene was covalently bound to DNA, RNA and proteins of the liver, kidney and lung, as has been found with various weak carcinogens. A microsome-mediated interaction with DNA occurred in vitro. The interaction was enhanced by pretreatment in vivo with phenobarbitone but was suppressed by addition of 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloric acid in vitro. These results indicate the involvement of cytochrome p450. Liver microsomes were efficient bioactivators, whereas cytosol was ineffective. The extent of in vitro interaction of chlorobenzene with synthetic polyribonucleotides was of the same order as that with DNA. Finally, ultraviolet irradiation (lambda= 254 nm or lambda max= 365 nm) activated this environmental contaminant to forms capable of interacting with DNA., The toxicity of chlorobenzenes to Tetrahymena growth metabolism was studied by microcalorimetry. The growth constant (k), peak time (T) and generation times (T(G)) were calculated. IC(50) of chlorobenzenes was obtained through the kinetic parameters. The results suggested that the order of toxicity was 1,2,4-trichlorobenzene>o-dichlorobenzene>p-dichlorobenzene>m-dichlorobenzene>chlorobenzene. ATR-FTIR spectra revealed that amide groups and PO(2)(-) of the phospholipid phospho-diester, both in the hydrophobic end exposed to the outer layer, were the easiest to be damaged. The relationship between IC(50) and chemicals structure parameters ..., indicated that the more chlorine atoms were substituted, the greater the toxicity was. Chlorobenzenes have toxicity of non-polar narcosis. Their toxicity is proportional to their concentrations at the site of action, and caused by membrane perturbation.
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Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.
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Color/Form

Colorless liquid, Clear volatile liquid

CAS No.

108-90-7, 68411-45-0
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Melting Point

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F
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Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chlorobenzene
Reactant of Route 2
Chlorobenzene
Reactant of Route 3
Chlorobenzene
Reactant of Route 4
Chlorobenzene
Reactant of Route 5
Chlorobenzene
Reactant of Route 6
Chlorobenzene

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